molecular formula C7H16ClN3O3 B7570828 l-Homocitrulline hydrochloride

l-Homocitrulline hydrochloride

Cat. No.: B7570828
M. Wt: 225.67 g/mol
InChI Key: SVINAISIQCGJAL-JEDNCBNOSA-N
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Description

L-Homocitrulline hydrochloride is an amino acid derivative that is structurally similar to L-citrulline. It is characterized by the presence of an additional methylene group compared to L-citrulline. This compound is often detected in larger amounts in the urine of individuals with urea cycle disorders and is formed nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate .

Preparation Methods

L-Homocitrulline hydrochloride can be synthesized from L-lysine monohydrochloride. The synthetic route involves treating L-lysine monohydrochloride with copper salts under alkaline conditions to protect the α-amino group. This is followed by formylation of the δ-amino group with carbamide. The copper ion is then removed via the combination with sulfides or organic acids to release L-homocitrulline in satisfactory yield . This method is environmentally friendly and suitable for industrial production.

Chemical Reactions Analysis

This process involves the reaction of lysine residues with cyanate, which can be derived from urea or catalyzed by the enzyme myeloperoxidase from thiocyanate . The major product formed from this reaction is homocitrulline. Common reagents used in these reactions include cyanate and thiocyanate.

Mechanism of Action

The formation of L-homocitrulline hydrochloride is known as carbamoylation or carbamylation. This process occurs nonenzymatically from lysine residues in the polypeptide chain by the action of cyanate. Cyanate is derived either from urea or via a reaction catalyzed by the enzyme myeloperoxidase from thiocyanate . The carbamoylation of lysine residues can modify protein structures and ultimately cause metabolic dysfunctions.

Properties

IUPAC Name

(2S)-2-amino-6-(carbamoylamino)hexanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O3.ClH/c8-5(6(11)12)3-1-2-4-10-7(9)13;/h5H,1-4,8H2,(H,11,12)(H3,9,10,13);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVINAISIQCGJAL-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCNC(=O)N)CC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCNC(=O)N)C[C@@H](C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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